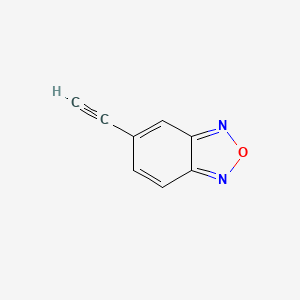

5-ethynyl-2,1,3-benzoxadiazole

Description

Properties

IUPAC Name |

5-ethynyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c1-2-6-3-4-7-8(5-6)10-11-9-7/h1,3-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLBSYNZTUNOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=NON=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 5 Ethynyl 2,1,3 Benzoxadiazole and Its Precursors

Established Synthetic Routes to the 2,1,3-Benzoxadiazole Core

The formation of the 2,1,3-benzoxadiazole (also known as benzofurazan) moiety is the foundational step in synthesizing the target compound. This typically involves intramolecular cyclization reactions of appropriately substituted benzene (B151609) precursors.

Cyclization Approaches for Benzoxadiazole Moiety Formation

A prominent and well-documented method for creating the 2,1,3-benzoxadiazole ring system begins with an ortho-substituted nitroaniline. frontiersin.orgnih.gov The synthesis generally proceeds in two key stages:

Oxidative Cyclization: The process starts with the cyclization of a 2-nitroaniline (B44862) derivative. Treatment of 2-nitroaniline with an oxidizing agent like sodium hypochlorite (B82951) in a basic medium (e.g., potassium hydroxide) and in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) yields the corresponding 2,1,3-benzoxadiazole-1-oxide (also known as benzofurazan-N-oxide). frontiersin.orgnih.gov

Reduction of the N-oxide: The intermediate N-oxide is subsequently reduced to afford the final 2,1,3-benzoxadiazole core. frontiersin.orgnih.gov A common reagent for this deoxygenation step is triphenylphosphine (B44618) (PPh₃) in a solvent like toluene (B28343) or xylene under reflux conditions. nih.gov This two-step approach provides the stable benzoxadiazole heterocycle in good yields. frontiersin.org

Other general strategies for the synthesis of related benzoxazoles, which may offer alternative conceptual pathways, include the condensation of 2-aminophenols with reagents such as carboxylic acids, aldehydes, or β-diketones, often facilitated by catalysts. nih.govorganic-chemistry.org However, for the specific 2,1,3-benzoxadiazole structure, the cyclization of a nitroaromatic precursor is the most directly reported route.

Table 1: Synthesis of the 2,1,3-Benzoxadiazole Core

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Cyclization | 2-Nitroaniline | Sodium hypochlorite, KOH, Tetrabutylammonium bromide (TBAB), Diethyl ether, Room temperature | 2,1,3-Benzoxadiazole-1-oxide | 89% | frontiersin.org |

| 2. Reduction | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh₃), Toluene, Reflux | 2,1,3-Benzoxadiazole | 80% | frontiersin.org |

Derivatization for Introduction of Substituents

Once the benzoxadiazole core is formed, various substituents can be introduced onto the benzene ring to create precursors for ethynylation. These derivatization reactions are crucial for installing functional handles at specific positions.

Halogenation: Electrophilic aromatic substitution is a common method for introducing halogens. For instance, the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole is achieved by treating 2,1,3-benzoxadiazole with bromine (Br₂) in the presence of iron powder as a catalyst at elevated temperatures. frontiersin.orgnih.gov The resulting di-halogenated compound is a key intermediate for subsequent cross-coupling reactions.

Nucleophilic Aromatic Substitution: In cases where the ring is activated by electron-withdrawing groups like a nitro group, nucleophilic aromatic substitution can be employed. The compound 4-chloro-7-nitro-2,1,3-benzoxadiazole serves as a substrate for substitution of the chlorine atom by nucleophiles like amines. anjs.edu.iqrdd.edu.iqanjs.edu.iq For example, refluxing with ethyl p-aminobenzoate in ethanol (B145695) results in the displacement of the chloro group. anjs.edu.iqanjs.edu.iq

C-H Borylation: Modern synthetic methods allow for direct functionalization of C-H bonds. While demonstrated extensively on the analogous 2,1,3-benzothiadiazole (B189464) (BTD), regioselective iridium-catalyzed C-H borylation can furnish versatile borylated building blocks. nih.govresearchgate.net This advanced technique could potentially be applied to the benzoxadiazole core to create intermediates for cross-coupling.

Table 2: Derivatization of the 2,1,3-Benzoxadiazole Core

| Reaction Type | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | 2,1,3-Benzoxadiazole | Br₂, Fe powder, 100°C then reflux | 4,7-Dibromo-2,1,3-benzoxadiazole | 40% | frontiersin.orgnih.gov |

| Nucleophilic Substitution | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Ethyl p-aminobenzoate, Ethanol, Reflux (12 hrs) | Ethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate | 60% | anjs.edu.iqanjs.edu.iq |

Synthetic Methodologies for Ethynyl (B1212043) Group Incorporation

The introduction of the ethynyl functionality is a critical transformation in the synthesis of the target compound. This can be achieved either by functionalizing the pre-formed benzoxadiazole ring or by constructing the ring from a precursor that already contains the alkyne.

Introduction of the Ethynyl Functionality onto the Benzoxadiazole Scaffold

The most widely employed method for installing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org

The synthesis of ethynyl-benzoxadiazole derivatives typically involves the following:

Reactants: A halogenated benzoxadiazole, such as 4,7-dibromo-2,1,3-benzoxadiazole or a mono-halogenated equivalent, is reacted with a terminal alkyne. researchgate.netnih.gov The alkyne can be a simple one like trimethylsilylacetylene (B32187) or a more complex functionalized alkyne. wikipedia.org

Catalyst System: The reaction is catalyzed by a palladium(0) complex, such as bis(triphenylphosphine)palladium(II) dichloride, and requires a copper(I) salt, typically copper(I) iodide, as a co-catalyst. nih.govwikipedia.orgyoutube.com

Conditions: The coupling is carried out in the presence of a mild base, often an amine like triethylamine, which can also serve as the solvent. nih.govwikipedia.org The reaction generally proceeds under mild, anaerobic conditions to protect the catalyst from oxidation. organic-chemistry.orgyoutube.com

This methodology has been successfully used to synthesize a variety of arylalkynyl-benzo[c] frontiersin.orgnih.govnih.govthiadiazole and benzoxadiazole derivatives. researchgate.netrsc.org

Table 3: Sonogashira Coupling for Ethynyl Group Introduction

| Starting Material | Coupling Partner | Catalyst System & Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,7-Dibromo-2,1,3-benzoxadiazole | Aryl acetylene (B1199291) | Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N, Reflux | 4,7-Bis(arylethynyl)benzo[c] frontiersin.orgnih.govnih.govoxadiazole | nih.gov |

| Aryl Halide (general) | Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst, Amine base | Arylalkyne | wikipedia.orgorganic-chemistry.org |

Utilization of Precursors with Ethynyl Groups for Direct Synthesis

An alternative synthetic strategy involves preparing a precursor that already contains the ethynyl group and then forming the benzoxadiazole ring in a later step. This approach reverses the sequence of functionalization. For this route, one would first synthesize an ortho-nitroaniline derivative bearing a protected or terminal ethynyl group at the desired position.

For example, a molecule like 4-ethynyl-2-nitroaniline (B7881293) could theoretically be subjected to the cyclization and reduction conditions described in section 2.1.1 to form 5-ethynyl-2,1,3-benzoxadiazole directly. While specific examples of this direct route for this compound are not prominently detailed in the provided literature, the synthesis of various ethynyl-functionalized aromatic precursors, such as 2-decyl-5-(4-ethynylphenyl)-2H-tetrazole, is well-established, often using Sonogashira coupling as the key step for their own preparation. frontiersin.org The viability of this approach depends on the stability of the ethynyl group under the oxidative and reductive conditions required for benzoxadiazole formation.

Functionalization of the Ethynyl Moiety of this compound

The terminal alkyne of this compound is a versatile functional group that can undergo a variety of chemical transformations, enabling its use as a building block or a reactive probe.

A primary application of terminal alkynes in modern chemistry is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. nih.gov This reaction allows for the efficient and specific covalent linking of the ethynyl-functionalized benzoxadiazole to a molecule bearing an azide (B81097) group. This strategy is widely used for:

Bioconjugation: Attaching the benzoxadiazole fluorophore to biological molecules. Ethynyl-labeled nucleosides like 5-ethynyluridine (B57126) (EU) and 5-ethynylcytidine (B1258090) (EC) are incorporated into nucleic acids and then detected by "clicking" them to fluorescent azides. nih.govjenabioscience.com

Material Synthesis: Linking the molecule to polymers or surfaces functionalized with azides.

Furthermore, the ethynyl group can serve as a rigid linker in the construction of larger, conjugated systems. It can be used in polymerization reactions, such as the Sonogashira cross-coupling of di-ethynyl and di-halo monomers, to create extended sp-carbon-conjugated frameworks with unique electronic and photophysical properties. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction joins an alkyne and an azide to form a stable, five-membered triazole ring. organic-chemistry.orgnih.gov The terminal alkyne of this compound is an excellent substrate for this transformation, readily reacting with a wide range of organic azides.

The reaction is known for its reliability, high yields, and tolerance to a broad spectrum of functional groups, allowing it to proceed under mild conditions, often at room temperature and in various solvents, including aqueous mixtures. organic-chemistry.orgresearchgate.net The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate, which then reacts with the azide. researchgate.net The catalytically active Cu(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. interchim.frresearchgate.net Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. beilstein-journals.orgbeilstein-journals.org The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can prevent the disproportionation of Cu(I) and improve catalyst efficiency, especially in biological applications. interchim.fr

This methodology allows for the straightforward synthesis of a diverse library of 1,2,3-triazole derivatives where the 2,1,3-benzoxadiazole moiety is linked to another functional unit via the stable triazole bridge. The resulting triazole ring is more than just a linker; it is a rigid, aromatic unit that can participate in hydrogen bonding and is resistant to metabolic degradation, making it an attractive pharmacophore. nih.gov

Table 1: Representative Conditions for CuAAC Reaction

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Alkyne | The terminal alkyne substrate. | This compound | organic-chemistry.orgbeilstein-journals.org |

| Azide | The azide-containing coupling partner. | Benzyl azide, Phenyl azide, Alkyl azides (e.g., 1-azidohexane) | beilstein-journals.orgarkat-usa.org |

| Copper Source | The catalyst providing the active Cu(I) species. | CuSO₄·5H₂O, CuI, CuBr, Cu(OAc)₂ | beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov |

| Reducing Agent | Used to generate Cu(I) from Cu(II) salts. | Sodium Ascorbate | interchim.frresearchgate.net |

| Ligand | Optional, stabilizes the Cu(I) catalyst. | THPTA, TBTA | interchim.fr |

| Base | Often an amine, can also act as a solvent. | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | organic-chemistry.orgbeilstein-journals.org |

| Solvent | Reaction medium. | t-BuOH/H₂O, THF, DMF, DMSO | researchgate.net |

| Temperature | Reaction temperature. | Room Temperature to 60 °C | organic-chemistry.orgbeilstein-journals.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira coupling is particularly effective for linking terminal alkynes with aryl or vinyl halides. libretexts.orgyoutube.com This reaction provides a direct route to extend the π-conjugated system of the this compound core, a critical strategy in the development of organic electronic materials. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgresearchgate.net

While direct examples starting with this compound are illustrative of the principle, a well-documented related synthesis involves the coupling of 4,7-dibromo-2,1,3-benzoxadiazole with various terminal aryl acetylenes. nih.gov In this approach, the benzoxadiazole acts as the electrophilic partner. The reaction, catalyzed by a system of dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in the presence of a diisopropylamine (B44863) base, yields D-π-A-π-D (donor-π-acceptor-π-donor) type fluorophores with good efficiency (71-82% yields). nih.gov

The complementary reaction, coupling this compound (as the nucleophilic partner) with various aryl or heteroaryl halides (e.g., iodobenzene, bromopyridine), proceeds under similar Sonogashira conditions. This allows for the direct attachment of different aromatic systems to the benzoxadiazole core, tuning the electronic and photophysical properties of the resulting molecule. The choice of palladium catalyst, phosphine (B1218219) ligand, copper co-catalyst, base, and solvent can be optimized to achieve high yields. libretexts.orgresearchgate.net

Table 2: Research Findings for Sonogashira Coupling to Synthesize Benzoxadiazole Derivatives nih.gov

| Parameter | Reagent/Condition |

|---|---|

| Aryl Halide | 4,7-Dibromo-2,1,3-benzoxadiazole |

| Alkyne | Various 2-R-5-(4-ethynylphenyl)-2H-tetrazoles |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst | CuI |

| Base | Diisopropylamine (i-Pr₂NH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60 °C |

| Yield | 71–82% |

Synthesis of Complex Derivatives and Oligomers Incorporating this compound Units

The utility of this compound extends to its use as a monomer in the synthesis of advanced macromolecular structures like complex derivatives and oligomers. The unique electronic properties of the benzoxadiazole unit make these materials promising candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. mit.edursc.org

One major strategy for polymerization is through repeated Sonogashira coupling reactions. mit.edumdpi.com In this approach, this compound can be copolymerized with a di-haloaromatic comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole (B82695) or a dibromo-fluorene derivative). This step-growth polymerization, catalyzed by a Pd/Cu system, creates high molecular weight poly(arylene ethynylene)s (PAEs). mit.edu The resulting polymers feature an alternating sequence of donor and acceptor units, which is crucial for tuning the material's band gap and photophysical properties. The incorporation of solubilizing alkyl or alkoxy side chains onto the comonomers is often necessary to ensure the processability of the final polymer. mit.edursc.org

A second powerful strategy involves the use of CuAAC "click" chemistry to build oligomers. beilstein-journals.orgarkat-usa.org For example, a monomer containing two azide groups (a diazide) can be reacted with a monomer containing two alkyne groups, such as 4,7-diethynyl-2,1,3-benzoxadiazole, to form a linear polymer linked by 1,2,3-triazole units. arkat-usa.org Alternatively, this compound itself can be used to end-cap or functionalize oligomers. These triazole-linked oligomers are of interest for creating materials with specific mechanical and thermal properties. arkat-usa.org The high efficiency and orthogonality of the click reaction allow for the precise construction of well-defined macromolecular architectures under mild conditions.

Table 3: Polymerization Strategies Incorporating Benzoxadiazole Units

| Strategy | Monomer 1 | Monomer 2 | Key Reaction | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Sonogashira Polymerization | Di-halo Aromatic (e.g., 4,7-dibromo-2,1,3-benzoxadiazole) | Di-alkyne Aromatic (e.g., 1,4-diethynylbenzene) | Pd/Cu Catalyzed Cross-Coupling | Conjugated Poly(arylene ethynylene)s | mit.edunih.gov |

| Click Polymerization | Di-azide (e.g., 1,3-bis(azidomethyl)benzene) | Di-alkyne (e.g., 4,7-diethynyl-2,1,3-benzoxadiazole) | Cu(I) Catalyzed [3+2] Cycloaddition | Triazole-Linked Oligomers/Polymers | beilstein-journals.orgarkat-usa.org |

Advanced Spectroscopic Investigations and Photophysical Mechanisms

Electronic Absorption Characteristics of 5-Ethynyl-2,1,3-benzoxadiazole Derivatives

The electronic absorption properties of molecules based on the this compound framework are dictated by the promotion of electrons from lower energy molecular orbitals to higher energy ones upon interaction with ultraviolet-visible light. uobabylon.edu.iq These characteristics are fundamental to understanding their potential in various photophysical applications.

Derivatives of 2,1,3-benzoxadiazole featuring an ethynyl (B1212043) linkage are designed as π-conjugated systems. Their absorption spectra are typically characterized by intense bands in the visible region. nih.govresearchgate.net These absorption bands are generally attributed to π-π* electronic transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uobabylon.edu.iqlibretexts.org

For instance, a series of fluorophores containing a 2,1,3-benzoxadiazole unit connected to a π-conjugated system displayed absorption maxima (λabs) at approximately 419 nm. nih.govresearchgate.net This absorption is characteristic of the π-π* transition within the benzoxadiazole heterocycle and its extended conjugation. nih.gov These transitions are known to have high molar absorption coefficients (ε), with values reported around 3.4 x 104 L mol-1 cm-1, indicating a high probability of light absorption at these wavelengths. nih.gov The extension of the conjugated π-electron system, such as through an ethynyl bridge, typically shifts the absorption maximum to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

| Compound Type | Absorption Max (λabs) | Molar Absorptivity (ε) | Transition Type | Reference |

| 2,1,3-Benzoxadiazole Derivatives | ~419 nm | ~3.4 x 104 L mol-1 cm-1 | π-π* | nih.gov |

Solvatochromism refers to the change in a substance's color, or more specifically, the shift in its absorption or emission spectra, with a change in solvent polarity. researchgate.net In the case of 2,1,3-benzoxadiazole derivatives, the polarity of the solvent can influence the energy levels of the ground and excited states, thereby affecting the absorption maxima.

Studies on certain 2,1,3-benzoxadiazole derivatives have shown a slight red-shift (bathochromic shift) in the absorption bands with increasing solvent polarity. nih.gov This phenomenon suggests that the excited state is more polar than the ground state. The polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state, which reduces the energy gap for the electronic transition. uobabylon.edu.iqlibretexts.org However, this effect on the absorption spectra of benzoxadiazole derivatives is sometimes noted to be small, indicating only a minor difference in the dipole moment between the ground and the Franck-Condon excited state. nih.gov In contrast, n→π* transitions typically exhibit a blue shift (hypsochromic shift) in polar solvents because the non-bonding electrons of the ground state are stabilized by interactions like hydrogen bonding with solvent molecules. uobabylon.edu.iqlibretexts.org

Fluorescence Emission Properties and Excited State Dynamics

Following absorption of light and promotion to an excited state, this compound derivatives can relax to the ground state via fluorescence emission. The characteristics of this emission and the dynamics of the excited state are highly sensitive to the molecular structure and its environment.

The fluorescence emission of 2,1,3-benzoxadiazole derivatives is strongly dependent on the solvent environment. nih.govresearchgate.net These compounds often exhibit intense fluorescence, for example, in the bluish-green region of the spectrum, with emission maxima that can shift significantly with solvent polarity. nih.gov For a series of such derivatives in chloroform (B151607), emission maxima were observed between 494 nm and 498 nm. nih.gov A notable hypsochromic (blue) shift in the emission maximum is often seen in less polar solvents like heptane (B126788) and toluene (B28343) compared to more polar ones like chloroform. nih.gov

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also highly solvent-dependent. mdpi.comrsc.org For many push-pull type molecules, including derivatives of 2,1,3-benzothiadiazole (B189464) (a related class), a high fluorescence quantum yield is observed in apolar solvents, which decreases significantly in polar solvents. rsc.org For several 2,1,3-benzoxadiazole derivatives, quantum yields in chloroform were determined to be high, in the range of 0.51 to 0.54. nih.gov This quenching of fluorescence in polar solvents is often linked to the stabilization of a non-emissive or weakly emissive intramolecular charge transfer state. rsc.org

| Compound Series | Solvent | Emission Max (λem) | Quantum Yield (ΦF) | Reference |

| 2,1,3-Benzoxadiazole Deriv. (9a-d) | Chloroform | 494 - 498 nm | 0.51 - 0.54 | nih.gov |

The molecular architecture of this compound derivatives, which combines an electron-accepting benzoxadiazole unit with an electron-donating group through a π-conjugated ethynyl linker, facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org ICT is a process where, in the excited state, electron density is significantly redistributed from the donor part of the molecule to the acceptor part. mdpi.com

A key indicator of ICT is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. For 2,1,3-benzoxadiazole derivatives, large Stokes' shifts of approximately 3,780 cm-1 have been reported, which is attributed to significant geometric and electronic reorganization in the excited state, characteristic of an ICT state. nih.govresearchgate.net In polar solvents, the highly dipolar ICT state is further stabilized, which can lead to even larger red-shifts in fluorescence. nih.gov For some molecules, this process can involve significant twisting around the single bond connecting the donor and acceptor groups, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state, which is often associated with non-radiative decay pathways and fluorescence quenching. researchgate.net

The singlet excited-state lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamic processes that compete with fluorescence, such as non-radiative decay. For a series of 2,1,3-benzoxadiazole derivatives, the average fluorescence lifetimes in chloroform were found to be around 2.68 nanoseconds. nih.gov

| Compound Series | Solvent | Avg. Lifetime (τf) | Decay Profile | Reference |

| 2,1,3-Benzoxadiazole Deriv. (9a-d) | Chloroform | ~2.68 ns | Multi-exponential | nih.gov |

Aggregate Formation and Its Spectroscopic Signatures in Solution

The behavior of this compound derivatives in solution is significantly influenced by aggregation, a phenomenon with distinct spectroscopic markers. In chloroform (CHCl₃) solution, for instance, certain fluorophores incorporating the 2,1,3-benzoxadiazole core exhibit dual fluorescence lifetimes. researchgate.netfrontiersin.org This observation is a classic indicator of multiple emitting species coexisting in the solution.

The longer lifetimes are typically attributed to the emission from individual, solvated monomeric molecules. researchgate.netfrontiersin.org In contrast, the shorter lifetimes are assigned to the emission from molecular aggregates. researchgate.netfrontiersin.org This quenching of the excited state in the aggregated form is a common consequence of intermolecular interactions that provide non-radiative decay pathways. The formation of these aggregates and their corresponding spectroscopic signatures are highly dependent on the solvent environment and the concentration of the compound. iieta.org Studies on related benzothiadiazole (BTD) derivatives, which are structurally similar, also show that intermolecular interactions can significantly alter photophysical properties, leading to changes in fluorescence quantum yields in different solvents. rsc.org

Electrochemical Properties and Energy Level Profiling

Electrochemical studies are crucial for determining the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the electronic properties of the compound.

Cyclic Voltammetry for Determination of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of these compounds. By measuring the current response to a varying potential, the oxidation and reduction potentials can be determined. For derivatives of 2,1,3-benzoxadiazole and related heterocyclic systems, CV scans reveal the potentials at which the molecules lose or gain electrons. semanticscholar.orgresearchgate.net

The oxidation potential (Eₒₓ) corresponds to the removal of an electron from the HOMO, while the reduction potential (EᵣₑᏧ) corresponds to the addition of an electron to the LUMO. researchgate.net In many cases, these processes can be reversible or quasi-reversible, providing stable oxidized or reduced species. researchgate.net For example, in studies of related carbazole (B46965) derivatives, the oxidation process is often a reversible, one-electron transfer. iieta.org The precise potentials are sensitive to the molecular structure, including the nature of any substituent groups, which can modulate the electron density of the π-conjugated system. rsc.org

The HOMO and LUMO energy levels can be estimated from the onset potentials of oxidation and reduction measured by cyclic voltammetry, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Table 1: Electrochemical Properties of Representative 2,1,3-Benzoxadiazole Derivatives

| Compound | Onset Oxidation Potential (Eₒₓ) vs. Fc/Fc⁺ (V) | Onset Reduction Potential (EᵣₑᏧ) vs. Fc/Fc⁺ (V) |

|---|---|---|

| Derivative 9a | Data not available | Data not available |

| Derivative 9b | Data not available | Data not available |

| Derivative 9c | Data not available | Data not available |

| Derivative 9d | Data not available | Data not available |

Experimental Determination of Electrochemical Band Gaps

The electrochemical band gap (E_g^elec) provides a measure of the energy difference between the HOMO and LUMO levels. It is experimentally determined from the difference between the onset oxidation and reduction potentials obtained from cyclic voltammetry. semanticscholar.org

For a series of newly synthesized fluorophores containing the 2,1,3-benzoxadiazole unit, electrochemical studies were performed to determine their band gaps. The resulting electrochemical band gaps were found to be in the range of 2.48–2.70 eV. researchgate.netfrontiersin.orgnih.gov These values showed a strong correlation with the optical band gaps (2.64–2.67 eV) derived from the onset of the absorption spectra, indicating a consistency between the electrochemical and photophysical measurements. frontiersin.orgnih.gov This agreement underscores the reliability of using electrochemical methods to profile the energy landscape of these molecules. rsc.org

Table 2: Comparison of Optical and Electrochemical Band Gaps for 2,1,3-Benzoxadiazole Derivatives

| Compound | Optical Band Gap (E_g^opt) (eV) frontiersin.org | Electrochemical Band Gap (E_g^elec) (eV) frontiersin.org |

|---|---|---|

| Derivative 9a | 2.67 | 2.70 |

| Derivative 9b | 2.66 | 2.66 |

| Derivative 9c | 2.64 | 2.55 |

Computational and Theoretical Investigations of 5 Ethynyl 2,1,3 Benzoxadiazole Systems

Density Functional Theory (DFT) Applications for Ground State Electronic Structure

DFT has become a standard method for investigating the ground-state properties of organic molecules due to its balance of accuracy and computational cost. It allows for detailed analysis of molecular geometry, orbital energies, and electron distribution.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. mnstate.eduyoutube.com The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The energy gap between the HOMO and LUMO (E_g) is a critical parameter that influences the molecule's electronic absorption and emission properties.

In systems based on the 2,1,3-benzoxadiazole or the analogous 2,1,3-benzothiadiazole (B189464) core, the LUMO is typically localized on the electron-accepting benzoxadiazole/benzothiadiazole unit. nih.govrsc.org The HOMO, conversely, is often distributed across the π-conjugated system and any electron-donating groups attached to it. nih.govresearchgate.net This spatial separation of the HOMO and LUMO is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. rsc.org Theoretical calculations for various benzothiadiazole derivatives show a narrow band gap, which is consistent with their semiconductor properties. mdpi.com There is often good agreement between the HOMO-LUMO gaps determined from theoretical calculations and those derived from electrochemical and spectroscopic measurements. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies for Benzoxadiazole/Benzothiadiazole Derivatives Note: This table presents data for related derivatives to illustrate typical FMO values for this class of compounds.

| Compound/System | HOMO (eV) | LUMO (eV) | Method | Source |

|---|---|---|---|---|

| Benzothiadiazole Derivative (2a) | -5.31 | -3.11 | DFT | nih.gov |

| Benzothiadiazole Derivative (2b) | -5.69 | -3.20 | DFT | nih.gov |

| Benzothiadiazole Derivative (2c) | -5.04 | -3.14 | DFT | mdpi.com |

| Benzothiadiazole Derivative (2d) | -5.67 | -3.14 | DFT | mdpi.com |

| Benzoxadiazole Derivative (9a-d) | - | - | PBE0/def2-TZVP(-f) | researchgate.net |

Analysis of the electron density distribution provides insight into the charge distribution within the molecule in its ground and excited states. For push-pull systems containing a benzoxadiazole or benzothiadiazole acceptor, the electron density is typically polarized, with the acceptor unit carrying a partial negative charge.

Upon excitation, a significant redistribution of electron density occurs. This is often visualized using electron density difference (EDD) maps, which highlight the regions of electron density depletion and accumulation. rsc.org In derivatives with strong electron-donating groups, these maps clearly show a flow of electron density from the donor and the π-linker to the benzoxadiazole/benzothiadiazole acceptor, confirming the Intramolecular Charge Transfer (ICT) character of the excited state. rsc.orgmdpi.com This charge transfer leads to a substantial increase in the dipole moment of the molecule in the excited state compared to the ground state, a phenomenon that can be quantified through calculations and is responsible for the solvatochromic behavior observed experimentally. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is its extension for calculating excited-state properties. cecam.org It is widely used to predict and interpret electronic spectra, providing a theoretical basis for understanding the photophysical behavior of molecules. mdpi.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the maxima (λ_max) and intensities of peaks in an electronic absorption spectrum. mdpi.com For derivatives of 2,1,3-benzoxadiazole and its sulfur analogue, TD-DFT has been successfully used to simulate UV-Vis absorption spectra. nih.govmdpi.comnih.gov

The calculations show that the lowest energy absorption band, which is often the most prominent feature in the visible region, typically corresponds to the HOMO → LUMO transition. nih.gov This transition is characterized as a π-π* transition with significant ICT character, where electron density moves from the donor/π-system to the acceptor core. nih.govfrontiersin.org In many cases, theoretical spectra show good agreement with experimental data, although the calculated absorption maxima can sometimes be red-shifted or blue-shifted depending on the functional and basis set used. nih.govmdpi.com For example, studies on 4,7-bis-ethynyl benzoxadiazole derivatives showed absorption maxima around 419 nm, which was attributed to a π-π* transition. nih.gov

Table 2: Theoretical and Experimental Absorption Maxima (λ_max) for Benzoxadiazole/Benzothiadiazole Derivatives Note: This table includes data from related compounds to provide context.

| Compound/System | Calculated λ_max (nm) | Experimental λ_max (nm) | Key Transition | Source |

|---|---|---|---|---|

| Benzoxadiazole Derivative (9a-d) | ~419 | ~419 | π-π* / ICT | nih.govfrontiersin.org |

| Benzothiadiazole Derivative (2a) | 413, 623 | 355, 483 | HOMO→LUMO, HOMO→LUMO+1 | nih.gov |

| Benzothiadiazole Derivative (2c) | 418, 652 | - | - | mdpi.com |

TD-DFT can also be used to model the properties of the first excited state (S1) after it has geometrically relaxed. By calculating the energy difference between the optimized S1 state and the ground state (S0), the emission energy can be predicted. These calculations are crucial for understanding the fluorescence properties of a molecule.

For fluorophores based on the 2,1,3-benzoxadiazole scaffold, simulated emission spectra are often consistent with experimental results. researchgate.netnih.gov The calculations can reproduce the solvent-dependent shifts (solvatochromism) in emission, which arise from the different stabilization of the large excited-state dipole moment in solvents of varying polarity. The emission is typically attributed to the decay from a π-π* state that possesses significant charge-transfer character. nih.govfrontiersin.org The difference between the absorption and emission energies, known as the Stokes shift, is often large for these compounds, a characteristic feature of molecules that undergo a significant change in geometry and electronic distribution upon excitation, such as an ICT state. frontiersin.org

Theoretical Studies of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many organic fluorophores, where upon photoexcitation, an electron is redistributed from an electron-donating part of the molecule to an electron-accepting part. In the case of 5-ethynyl-2,1,3-benzoxadiazole, the benzoxadiazole unit serves as the acceptor (A), while the ethynyl (B1212043) group, connected to a donor moiety or acting as part of a π-conjugated bridge (π), facilitates this transfer.

Theoretical studies on analogous donor-π-acceptor systems featuring the benzoxadiazole core have demonstrated that the extent of ICT is highly dependent on the molecular geometry and the surrounding environment. nih.gov Upon absorption of light, the molecule transitions from the ground state (S₀) to an excited state (S₁). This excited state can have a significantly different electronic distribution, characterized by a larger dipole moment due to the charge separation. This change in electronic structure is responsible for many of the interesting photophysical properties of these compounds, such as their sensitivity to solvent polarity (solvatochromism).

In systems with a D-A-D structure, bidirectional electron delocalization can be promoted, which enhances the ICT character and can lead to dual fluorescence emission. nih.gov For a molecule like this compound, the ethynyl group can be functionalized with various donor groups to modulate the ICT characteristics. The nature of the donor, the length and rigidity of the π-bridge, and its substitution pattern are all critical factors that theoretical studies aim to elucidate. For instance, the rotation around single bonds in the molecule can lead to different excited state geometries, such as twisted intramolecular charge transfer (TICT) states, which can significantly impact the fluorescence properties. nih.gov

Quantum Chemical Methods for Charge Transfer Excitation Analysis

The investigation of ICT phenomena heavily relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for studying the electronic structure and excited states of medium to large-sized organic molecules due to their favorable balance of accuracy and computational cost. nih.govresearchgate.net

DFT for Ground State Properties: DFT calculations are employed to optimize the geometry of the molecule in its ground state (S₀). From this, one can obtain crucial information such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. In a typical donor-acceptor system, the HOMO is localized on the electron-donating fragment, while the LUMO is on the electron-accepting fragment. The spatial distribution and energy gap of these orbitals provide a qualitative picture of the charge transfer character of the lowest electronic transition. frontiersin.org

TD-DFT for Excited State Properties: TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_abs) in UV-visible spectra. rsc.org By optimizing the geometry of the first excited state (S₁), it is also possible to calculate the emission energies (λ_em), corresponding to fluorescence. nih.gov Functionals such as B3LYP and PBE0 with basis sets like 6-31+G(d) are commonly employed for these calculations. nih.govresearchgate.net The choice of functional is critical, as standard functionals can sometimes underestimate the energy of charge-transfer excited states. nih.gov

The nature of the electronic transitions is analyzed to confirm their ICT character. A transition from a HOMO localized on the donor to a LUMO localized on the acceptor is a clear indication of a π-π* transition with charge transfer characteristics. frontiersin.org

To account for the influence of the solvent, these calculations are often performed using a polarizable continuum model (PCM), which simulates the solvent environment implicitly. researchgate.net This allows for the theoretical prediction of solvatochromic shifts.

Below is a representative table illustrating the kind of data that would be generated for a hypothetical 2,1,3-benzoxadiazole derivative using these methods.

| Parameter | Gas Phase | Toluene (B28343) (PCM) | Methanol (PCM) |

| Ground State Dipole Moment (μ_g) [Debye] | 2.5 | 3.1 | 3.5 |

| Excited State Dipole Moment (μ_e) [Debye] | 8.9 | 10.2 | 11.8 |

| HOMO Energy [eV] | -6.20 | -6.15 | -6.10 |

| LUMO Energy [eV] | -2.80 | -2.85 | -2.90 |

| HOMO-LUMO Gap [eV] | 3.40 | 3.30 | 3.20 |

| Calculated λ_abs [nm] | 405 | 415 | 425 |

| Calculated λ_em [nm] | 490 | 510 | 535 |

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational studies is the validation of theoretical models against experimental data. For fluorescent molecules like this compound and its derivatives, this involves comparing calculated photophysical properties with those measured experimentally.

The calculated absorption and emission wavelengths from TD-DFT are compared with experimental UV-visible absorption and fluorescence spectra. A good correlation between the theoretical and experimental values lends credibility to the computational model and allows for a deeper interpretation of the experimental results. For example, TD-DFT calculations have been shown to consistently agree with experimental absorption and emission wavelengths for a range of substituted benzoxadiazoles, except in some cases involving significant charge-transfer character where specific functionals are required. nih.gov

Electrochemical measurements, such as cyclic voltammetry, can provide experimental values for the HOMO and LUMO energy levels. These can be correlated with the theoretically calculated orbital energies. Similarly, experimental optical band gaps can be compared with the theoretical HOMO-LUMO gap. Strong correlations between electrochemical and optical band gaps have been reported for some 2,1,3-benzoxadiazole derivatives. frontiersin.org

The table below presents a hypothetical comparison between theoretical and experimental data for a generic benzoxadiazole derivative to illustrate this correlation.

| Property | Theoretical Value (TD-DFT/PBE0) | Experimental Value |

| Absorption Maximum (λ_abs) in CHCl₃ [nm] | 420 | 419 frontiersin.org |

| Emission Maximum (λ_em) in CHCl₃ [nm] | 525 | 530 |

| Optical Band Gap [eV] | 2.65 | 2.67 frontiersin.org |

| Electrochemical Band Gap [eV] | 2.55 | 2.48 frontiersin.org |

Such comparisons are vital for refining computational methodologies and for the rational design of new functional materials with tailored photophysical properties. The interplay between theoretical predictions and experimental feedback allows for a comprehensive understanding of the structure-property relationships in these complex systems.

Structure Property Relationships in 5 Ethynyl 2,1,3 Benzoxadiazole Derivatives

Influence of Peripheral Substituents on Electronic and Optical Properties

The electronic and optical properties of 5-ethynyl-2,1,3-benzoxadiazole derivatives are profoundly influenced by the nature of the peripheral substituents attached to the core structure. The 2,1,3-benzoxadiazole unit acts as an electron acceptor, and by introducing electron-donating (donor) or electron-withdrawing (acceptor) groups at the periphery, it is possible to create molecules with a significant intramolecular charge transfer (ICT) character. nih.govrsc.org This ICT process is central to the photophysical behavior of these compounds.

The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or N,N-dimethylamino (-NMe₂), onto a phenyl ring attached to the ethynyl (B1212043) linker results in a "push-pull" type architecture. rsc.org In such systems, upon photoexcitation, electron density is pushed from the donor group, through the π-conjugated system, to the electron-accepting benzoxadiazole core. This leads to a number of predictable effects on the electronic and optical properties:

Red-Shifted Absorption and Emission: The presence of strong EDGs lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift in both the absorption and fluorescence spectra. nih.gov

Increased Stokes Shift: The excited state of these push-pull molecules often has a larger dipole moment and a more relaxed geometry compared to the ground state, leading to a significant Stokes shift. nih.gov

Solvatochromism: The pronounced ICT character of these derivatives makes their emission spectra highly sensitive to the polarity of the surrounding solvent. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a further red-shift of the emission wavelength. rsc.org

Fluorescence Quantum Yield: The fluorescence quantum yield (ΦF) can be highly dependent on the substituent and the solvent. Strong push-pull systems may exhibit high quantum yields in non-polar solvents, but this can be quenched in polar solvents due to the stabilization of a non-emissive twisted ICT state. rsc.org

Conversely, the attachment of electron-withdrawing groups (EWGs) can lead to "pull-pull" type structures. These substituents tend to lower both the HOMO and LUMO energy levels and generally result in weaker solvatochromic effects compared to their donor-substituted counterparts. rsc.org

The following table illustrates the hypothetical effect of different peripheral substituents on the photophysical properties of a generic 5-(4-substituted-phenylethynyl)-2,1,3-benzoxadiazole derivative in a non-polar solvent like cyclohexane.

| Substituent (R) | Nature of Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF |

| -H | Neutral | 380 | 450 | 4580 | 0.40 |

| -OCH₃ | Electron-Donating | 405 | 500 | 4680 | 0.65 |

| -N(CH₃)₂ | Strong Electron-Donating | 430 | 550 | 5240 | 0.80 |

| -CN | Electron-Withdrawing | 385 | 460 | 4780 | 0.35 |

| -NO₂ | Strong Electron-Withdrawing | 390 | 475 | 5100 | 0.20 |

Note: The data in this table is illustrative and based on general trends observed for similar push-pull chromophores. Actual values would need to be determined experimentally.

Impact of Conjugation Length and π-Bridge Units on Photophysical Behavior

The extent of π-conjugation and the nature of the π-bridge connecting the donor and acceptor moieties are critical parameters for tuning the photophysical properties of this compound derivatives. The ethynyl group itself serves as a rigid and efficient π-linker, facilitating electronic communication between different parts of the molecule.

Increasing the length of the π-conjugated system, for instance, by inserting additional ethynyl-phenylene units, generally leads to a further red-shift in the absorption and emission spectra. This is due to a decrease in the HOMO-LUMO energy gap as the π-system becomes more delocalized. However, the relationship between conjugation length and properties such as quantum yield can be more complex, as longer, more flexible molecules may have more non-radiative decay pathways, potentially leading to lower emission efficiency.

The choice of the π-bridge unit in more complex D-π-A-π-D or D-A-D architectures is another powerful tool for tuning the optoelectronic characteristics. Replacing or augmenting the phenylethynyl bridge with other aromatic or heteroaromatic systems can significantly alter the electronic and steric properties of the molecule. For example, incorporating thiophene (B33073) units into the π-bridge is a common strategy in materials for organic electronics. Thiophene is more electron-rich than benzene (B151609) and can enhance the donor character of the bridge, leading to a further decrease in the bandgap. The planarity of the π-bridge is also crucial; a more planar conformation generally leads to better π-orbital overlap and more efficient charge transfer, which can result in sharper absorption bands and higher charge carrier mobilities in electronic devices.

The following table provides a hypothetical comparison of the photophysical properties of a this compound derivative with different π-bridge units, demonstrating the effect of extending conjugation and varying the bridge composition.

| π-Bridge Unit | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Optical Bandgap (eV) |

| -Ethynyl-Phenyl- | 410 | 510 | 4878 | 2.64 |

| -Ethynyl-Thienyl- | 425 | 535 | 5013 | 2.55 |

| -Ethynyl-Biphenyl- | 430 | 545 | 5120 | 2.51 |

| -Ethynyl-Thienyl-Thienyl- | 445 | 565 | 5096 | 2.43 |

Note: This data is representative and intended to illustrate the general trends associated with modifying the π-bridge in donor-acceptor chromophores.

Rational Design Principles for Tunable Optoelectronic Characteristics

The predictable structure-property relationships discussed above form the basis for the rational design of this compound derivatives with specific, tunable optoelectronic characteristics. By carefully selecting the peripheral substituents and the π-conjugated bridge, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and charge transport properties of these materials for targeted applications.

The design principles can be summarized as follows:

Tuning Emission Color: For applications in OLEDs, the emission color can be precisely controlled. Introducing strong electron-donating groups will shift the emission towards the red end of the spectrum, while weaker donors or the absence of donors will result in blue or green emission. nih.gov

Maximizing Quantum Yield: To achieve high brightness in emissive devices, the fluorescence quantum yield should be maximized. This often involves creating a rigid molecular structure to minimize non-radiative decay from vibrational relaxation and internal conversion. The choice of substituents and π-bridges that promote a planar and rigid conformation is therefore crucial.

Bandgap Engineering for OPVs: In organic photovoltaics, the HOMO and LUMO energy levels of the donor and acceptor materials must be carefully aligned to ensure efficient charge separation and transport. The systematic modification of peripheral substituents on the this compound core allows for the precise tuning of these frontier molecular orbital energies to match those of a partner material in a bulk heterojunction solar cell. nih.gov

Designing for Sensing Applications: The sensitivity of the emission properties to the local environment (solvatochromism) can be exploited for chemical sensing. By designing molecules with a large change in dipole moment upon excitation, highly sensitive fluorescent probes can be developed.

Computational modeling, particularly using Density Functional Theory (DFT), plays a vital role in the rational design process. DFT calculations can predict the HOMO and LUMO energy levels, the nature of electronic transitions, and the excited-state properties of new molecular designs before their synthesis, saving significant time and resources. nih.gov This synergy between theoretical prediction and experimental validation accelerates the discovery of new this compound derivatives with optimized performance for a wide range of optoelectronic applications.

Advanced Materials Applications of 5 Ethynyl 2,1,3 Benzoxadiazole Derivatives

Organic Electronic Materials

Derivatives of 5-ethynyl-2,1,3-benzoxadiazole are increasingly explored for their potential in organic electronic devices. The strong electron-withdrawing nature of the benzoxadiazole unit combined with the π-conjugating ethynyl (B1212043) group allows for the precise tuning of energy levels (HOMO/LUMO) and charge transport characteristics, which are critical for device performance.

In the realm of solar energy conversion, the benzoxadiazole core is a key component in designing organic dyes and polymers for the active layers of solar cells. It typically serves as an electron acceptor or as part of a π-bridge in donor-π-acceptor (D-π-A) type sensitizers.

Detailed research findings show that D-π-A dyes incorporating similar heterocyclic cores, like benzothiadiazole, have achieved significant power conversion efficiencies (PCEs). For instance, benzothiadiazole-based organic dyes have yielded PCEs ranging from 7.0% to 9.8% in DSSCs. rsc.org A co-sensitization approach, where two different dyes are used together, has further pushed this efficiency to 10.9% with an iodine-based electrolyte. rsc.org This success is attributed to improved light absorption and better passivation of the TiO₂ surface. rsc.org Similarly, benzotriazole-based dyes have reached efficiencies of 6.20% in DSSCs. nih.gov The ethynyl linkage is also a proven component in sensitizers, with ethynyl-linked porphyrin trimers showing spectral sensitivity up to 900 nm in DSSCs. rsc.org These findings underscore the potential of the this compound scaffold for developing next-generation photosensitizers.

| Sensitizer Type | Heterocyclic Core | Device Type | Reported Power Conversion Efficiency (PCE) |

| D-π-A Dye | Benzothiadiazole | DSSC | 7.0% - 9.8% |

| Co-sensitized Dyes | Benzothiadiazole | DSSC | 10.9% |

| D-π-A Dye | Benzotriazole | DSSC | 6.20% |

| Porphyrin Trimer | Porphyrin (ethynyl-linked) | DSSC | 3.17% |

This table presents performance data for dyes with structural similarities to this compound derivatives, illustrating the effectiveness of the core components in solar cell applications.

Efficient charge transport is fundamental to the operation of many organic electronic devices, including OLEDs and perovskite solar cells. The properties of this compound derivatives make them suitable candidates for hole transporting materials (HTMs). Research on analogous benzothiazole-based arylamines has demonstrated their effectiveness as HTMs in perovskite solar cells. rsc.org These materials are amorphous, thermally stable at temperatures above 350 °C, and possess ionization potentials between 5.26–5.62 eV, which aligns well with the valence band of perovskite absorbers. rsc.org Solar cells utilizing these benzothiazole-based HTMs have achieved a high power conversion efficiency of 20.74%. rsc.org This demonstrates the utility of the donor-π-acceptor strategy in creating small molecule HTMs with enhanced charge transport properties, a strategy directly applicable to derivatives of this compound. rsc.org

Chemical Sensing Platforms and Fluorogenic Probes

The inherent fluorescence of the benzoxadiazole core and its sensitivity to the local chemical environment make it an excellent platform for developing chemical sensors. The ethynyl group provides a convenient handle for attaching receptor units or for participating directly in fluorogenic reactions.

Benzoxazole- and benzothiadiazole-based scaffolds are widely used to create chemosensors that signal the presence of specific analytes through a change in their optical properties (color or fluorescence). mdpi.commdpi.com For example, a macrocyclic chemosensor incorporating benzoxazole (B165842) units was designed for the selective detection of zinc (Zn²⁺) and cadmium (Cd²⁺) ions in aqueous media. mdpi.comresearchgate.net This sensor operates through a photoinduced electron transfer (PET) mechanism, where the fluorescence is "turned on" by a chelation-enhanced fluorescence (CHEF) effect upon coordinating with the metal ions. mdpi.comresearchgate.net Other systems have been developed for sequentially detecting indium (In³⁺) and chromium (Cr³⁺) ions. researchgate.net These examples highlight the adaptability of the core structure for creating highly selective and sensitive chemical detection tools. mdpi.comresearchgate.net

| Sensor Type | Core Structure | Target Analyte(s) | Sensing Mechanism | Fluorescence Response |

| Macrocyclic Chemosensor | Benzoxazole | Zn²⁺, Cd²⁺ | PET / CHEF | Fluorescence turn-on |

| "Off-on-off" Chemosensor | 5-(thiophen-2-yl)oxazole | In³⁺, Cr³⁺ | Sequential binding | Turn-on for In³⁺, turn-off for Cr³⁺ |

| General Fluorogenic Probes | Benzothiadiazole | Various ions and neutral analytes | Multiple (PET, ICT, FRET) | Analyte-dependent turn-on or quenching |

This table summarizes the characteristics of various chemosensors based on benzoxazole and related heterocyclic scaffolds.

The terminal alkyne of the 5-ethynyl group is particularly useful for creating fluorogenic probes that monitor chemical reactions. A prominent example is its use in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Computational studies on 2,1,3-benzoxadiazole fluorophores have shown that converting the ethynyl group into a triazole ring via the CuAAC reaction significantly alters the molecule's photophysical properties. nih.gov This predictable change in fluorescence provides a direct readout that the reaction has occurred, making this compound a powerful tool for bio-conjugation and reaction monitoring without the need for wash steps. nih.govnih.gov This strategy is based on creating sensory molecules that are "dark" in their initial state and become fluorescent only upon reacting with a target. nih.gov

Luminescent Liquid Crystalline Materials

By attaching long alkyl chains and other mesogenic groups to a this compound core, it is possible to create materials that combine the properties of liquid crystals and luminophores. researchgate.netbohrium.com These luminescent liquid crystals (LLCs) are of great interest for applications in polarized organic light-emitting diodes and optical data storage. nih.gov

Researchers have synthesized series of LLCs using a D-π-A-π-D design, where the 2,1,3-benzoxadiazole (BOX) unit acts as the acceptor (A) connected via ethynyl bridges to various donor (D) units. researchgate.netbohrium.com These molecules exhibit thermotropic liquid crystalline behavior, forming stable nematic and smectic phases. researchgate.netbohrium.com Crucially, they are intensely luminescent, with emission in the yellow region of the spectrum (502 to 590 nm) and significantly high fluorescence quantum yields (ΦPL) ranging from 0.30 to 0.54 in solution. researchgate.net These quantum yields are notably superior to their benzothiadiazole (BTD) analogues, demonstrating that the 2,1,3-benzoxadiazole core is highly conducive to creating efficient luminescent materials. researchgate.netbohrium.com

| Property | Description | Typical Values / Observations |

| Mesomorphic Phases | Ordered fluid phases exhibited by the material. | Nematic and Smectic C phases observed. researchgate.net |

| Emission Wavelength (λem) | The peak wavelength of the emitted light in solution. | 502 nm to 590 nm (Yellow region). researchgate.net |

| Fluorescence Quantum Yield (ΦPL) | The efficiency of converting absorbed light into emitted light. | 0.30 to 0.54 (30% to 54%). researchgate.net |

| Key Structural Feature | Molecular design promoting liquid crystallinity and luminescence. | D-π-A-π-D structure with a 2,1,3-benzoxadiazole core and ethynyl linkers. researchgate.netbohrium.com |

This table details the observed properties of luminescent liquid crystals derived from the 2,1,3-benzoxadiazole core.

Design and Synthesis of Mesogenic Derivatives Incorporating Benzoxadiazole Cores

The design of liquid crystalline molecules, or mesogens, based on the this compound core follows established principles of creating molecules with anisotropic shapes. A typical strategy involves constructing a rigid core that gives the molecule its shape, attached to flexible terminal chains that promote the formation of ordered, fluid phases.

Key design elements include:

Rigid Core: The 2,1,3-benzoxadiazole unit provides a rigid, electron-deficient segment. This core is extended via the ethynyl linker, which adds to the linearity and π-conjugation of the molecule. This π-conjugated system, often composed of benzene (B151609) rings, the acetylene (B1199291) linkage, and the benzoxadiazole moiety, is crucial for achieving high birefringence. researchgate.net

Flexible Chains: Long alkyl or alkoxy chains are typically attached to the termini of the rigid core. These chains provide fluidity and influence the specific type of liquid crystal phase (e.g., nematic, smectic) and its temperature range.

Synthesis: The primary synthetic route to these mesogenic derivatives is the Sonogashira cross-coupling reaction. This involves coupling a halogenated 2,1,3-benzoxadiazole (e.g., 5-iodo-2,1,3-benzoxadiazole) with a terminal alkyne that is part of another aromatic system bearing the flexible chain. Alternatively, this compound can be coupled with a halogenated aromatic compound. This method is highly efficient for creating the carbon-carbon triple bond that links the molecular fragments. rsc.org

For example, a potential mesogenic compound could be synthesized by coupling this compound with an iodo-biphenyl substituted with a terminal hexyloxy chain. The resulting molecule would possess a long, rigid core with a flexible tail, predisposing it to exhibit liquid crystalline behavior.

Thermotropic Mesomorphism and Photoluminescence in Ordered Phases

Derivatives of 2,1,3-benzoxadiazole featuring extended π-conjugated systems are known to be intensely fluorescent. nih.gov When these molecules are organized into the ordered phases of a liquid crystal, their photoluminescent properties can be significantly influenced by intermolecular interactions.

Thermotropic Mesomorphism: This refers to the formation of liquid crystal phases as a function of temperature. For benzoxadiazole derivatives, the presence of a stable mesophase depends on the balance between the rigid core and the flexible chains. researchgate.net For instance, in analogous benzoxazole systems, compounds with longer terminal alkoxy chains are more likely to exhibit mesophases. researchgate.net

Photoluminescence: In dilute solutions, 2,1,3-benzoxadiazole derivatives with ethynyl linkers can exhibit strong fluorescence with large Stokes shifts, which is indicative of an intramolecular charge transfer (ICT) state upon excitation. frontiersin.org The 2,1,3-benzoxadiazole unit acts as the acceptor (A) and is connected through the π-system of the ethynyl bridge to a donor (D) group, creating a D-π-A structure. frontiersin.org When these molecules pack closely in a liquid crystal phase or a solid film, their emission can be altered. Strong intermolecular packing can sometimes lead to quenching of the photoluminescence, resulting in higher thresholds for applications like lasers. rsc.org However, the ordered alignment within a nematic or smectic phase can also lead to polarized light emission, a highly desirable property for display technologies.

Below is a table summarizing the photophysical properties of representative D-π-A-π-D fluorophores incorporating the 2,1,3-benzoxadiazole core, demonstrating their characteristic high fluorescence.

| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φ_FL) |

| 9a | ~419 | ~505 | ~3779 | ~0.5 |

| 9d | ~419 | ~505 | ~3779 | ~0.5 |

| Data derived from studies on D-π-A-π-D fluorophores where A is 2,1,3-benzoxadiazole. frontiersin.org |

Polymer Science and Conjugated Polymer Systems

The this compound moiety is a valuable monomer for synthesizing conjugated polymers with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Monomers for Luminescent Poly(arylene ethynylene)s and Polyfluorenes

The benzoxadiazole unit is incorporated into polymer backbones to act as an electron-deficient unit, which can significantly influence the polymer's properties. mit.edu It is a key building block for two important classes of luminescent polymers:

Poly(arylene ethynylene)s (PAEs): In this architecture, aromatic (arylene) units are linked by carbon-carbon triple bonds (ethynylene). This compound can be used as a monomer and copolymerized with a dihalo-aromatic compound (e.g., dibromo-fluorene) via Sonogashira coupling. The resulting polymers have a rigid-rod structure and are highly luminescent. nih.gov The inclusion of the benzoxadiazole unit tends to shift the polymer's absorption and emission to longer wavelengths (a red-shift). mit.eduewha.ac.kr

Polyfluorenes: These polymers are known for their blue emission and high efficiency. To tune their emission color and electronic properties, comonomers are often introduced. A common strategy is to first synthesize a dibromo-benzoxadiazole derivative, which is then copolymerized with a fluorene-diboronic ester via Suzuki polycondensation. mit.eduewha.ac.kr This approach creates a polymer with alternating fluorene (B118485) (donor) and benzoxadiazole (acceptor) units, leading to materials with tailored, often red-shifted, emission profiles. ewha.ac.kr

The introduction of the benzoxadiazole monomer improves solubility and reduces the tendency of the polymer chains to aggregate, which is a common problem in conjugated polymers. mit.eduewha.ac.kr

Integration into Low-Band Gap Conjugated Polymers via Polycondensation Reactions

A key goal in organic electronics is the development of low-band-gap polymers, which can absorb a broader range of the solar spectrum, making them ideal for organic solar cells. The "donor-acceptor" (D-A) approach is the most effective strategy to achieve this.

D-A Architecture: By combining electron-donating monomers (like fluorene or thiophene (B33073) derivatives) with electron-accepting monomers like 2,1,3-benzoxadiazole, the resulting copolymer has a lower band gap than the corresponding homopolymers.

Polycondensation Reactions: Several cross-coupling reactions are employed to synthesize these D-A polymers:

Suzuki Coupling: This reaction couples a boronic acid/ester with an organohalide. It is widely used to create polymers containing benzothiadiazole (a close analog of benzoxadiazole) and is applicable to benzoxadiazole systems as well. rsc.orgheeneygroup.com

Sonogashira Coupling: This reaction, which forms a C-C triple bond between a terminal alkyne and an aryl halide, is used to create PAEs. whiterose.ac.ukmdpi.com The ethynylene linker itself contributes to the electronic structure, and its introduction can lead to more planar polymer backbones. mdpi.comnih.gov

Direct Arylation Polycondensation (DAP): This newer method creates C-C bonds by activating C-H bonds directly, offering a more atom-economical alternative to traditional cross-coupling reactions. rsc.org

These polymerization techniques allow for the creation of high molecular weight polymers incorporating the this compound core structure, leading to materials with tailored band gaps for specific electronic applications. mit.edursc.org

Post-Polymerization Functionalization Strategies for Polymer Property Tuning

Once a conjugated polymer containing the this compound unit has been synthesized, its properties can be further modified through post-polymerization functionalization. The ethynyl group present in the polymer backbone is an ideal chemical handle for such modifications.

A powerful and widely used strategy is Azide-Alkyne Click Chemistry . This involves the reaction of the alkyne (the ethynyl group on the polymer) with an azide-functionalized molecule.

Mechanism: The reaction, typically catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), forms a stable, aromatic triazole ring that links the functional molecule to the polymer chain.

Applications in Property Tuning:

Solubility: A polymer with poor solubility can be modified by "clicking" on solubilizing groups, such as branched alkyl chains or polyethylene (B3416737) glycol (PEG) chains terminated with an azide (B81097).

Sensing: A sensor molecule or a biological targeting ligand (e.g., biotin) with an azide handle can be attached to the polymer, converting it into a chemical or biological sensor.

Photophysical Properties: A different fluorescent dye with an azide group can be attached. This can introduce a new emission color or enable Förster Resonance Energy Transfer (FRET) within the polymer system, where the polymer backbone absorbs light and transfers the energy to the attached dye, which then emits light.

This post-polymerization functionalization strategy provides a modular and highly efficient way to fine-tune the properties of benzoxadiazole-containing polymers without having to synthesize a new monomer for every desired function.

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| BOX | 2,1,3-Benzoxadiazole |

| BTD | 2,1,3-Benzothiadiazole (B189464) |

| PAE | Poly(arylene ethynylene) |

| PFDENT | Poly((9,9-dioctyl-fluorene)-2,7-diethynylene-alt-4,9-2,1,3-naphthothiadiazole) |

| PFDTENT | Poly(5,5'-(9,9-dioctyl-fluorene-2,7-diyl)bis(ethynyl-2-thienyl)-alt-4,9-(2,1,3-naphthothiadiazole)) |

| CuAAC | Copper-Catalyzed Azide-Alkyne Cycloaddition |

| D-A | Donor-Acceptor |

| OLED | Organic Light-Emitting Diode |

| FRET | Förster Resonance Energy Transfer |

| 9a | 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] mit.eduewha.ac.krrsc.orgoxadiazole |

| 9d | 4,7-Bis((4-(2-dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] mit.eduewha.ac.krrsc.orgoxadiazole |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency

One promising avenue is the optimization of the Sonogashira coupling step. Research into palladium-catalyzed cross-coupling reactions has shown that catalyst loading, the choice of base, reaction temperature, and the use of aqueous media can be fine-tuned to improve yields and reduce environmental impact. kaust.edu.sa For instance, reducing the required excess of base, such as triethylamine, and lowering the catalyst concentration can lead to more sustainable protocols. kaust.edu.sa The use of ethynyltrimethylsilane as a stable and easy-to-handle alkyne source in Sonogashira reactions also presents a viable strategy, where the silyl (B83357) group acts as a protecting group that can be removed in a subsequent step or used for further functionalization. gelest.com

Furthermore, the adoption of continuous flow chemistry offers a significant opportunity to improve the synthesis of benzoxazole (B165842) derivatives. cam.ac.ukbeilstein-journals.org Flow reactors provide precise control over reaction parameters such as temperature and time, which is particularly beneficial for handling unstable intermediates and can lead to higher yields and purity. cam.ac.uk An integrated flow system that combines the reaction with in-line quenching and purification steps could streamline the production of 5-ethynyl-2,1,3-benzoxadiazole, making it more amenable to large-scale synthesis. beilstein-journals.orgbeilstein-journals.org

| Synthetic Step | Conventional Method | Potential Improvement | Benefit |

| Ethynylation | Pd/Cu-catalyzed Sonogashira coupling | Optimization of catalyst loading and base; Use of aqueous media | Higher yields, reduced waste, improved sustainability kaust.edu.sa |

| Alkyne Source | Terminal alkynes | Ethynyltrimethylsilane | Improved handling and stability gelest.com |

| Reaction Setup | Batch processing | Continuous flow reactor | Precise process control, enhanced safety, scalability cam.ac.ukbeilstein-journals.org |

| Purification | Column chromatography | In-line extraction and chromatography | Increased throughput, automation beilstein-journals.orgbeilstein-journals.org |

Exploration of Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding

A thorough understanding of the photophysical processes within this compound-based materials is critical for their rational design. While steady-state absorption and fluorescence spectroscopy provide foundational data, advanced time-resolved techniques are essential for a deeper mechanistic understanding. nih.govrsc.org

Femtosecond transient absorption and time-resolved fluorescence spectroscopies are powerful tools for probing the excited-state dynamics of these molecules. nih.govmdpi.comnih.gov These techniques can elucidate the pathways of energy relaxation, intramolecular charge transfer (ICT), and intersystem crossing that occur on ultrafast timescales. kaust.edu.sanih.gov For example, in donor-π-acceptor (D-π-A) systems where this compound acts as the acceptor, these methods can directly observe the formation and lifetime of the charge-transfer state, which is crucial for applications in optoelectronics. kaust.edu.sanih.gov

Computational studies, particularly those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are invaluable complements to experimental work. frontiersin.orgmdpi.com These theoretical methods can model the electronic structure, predict absorption and emission spectra, and calculate key parameters like HOMO-LUMO energy levels. frontiersin.orgmdpi.com The synergy between advanced spectroscopic experiments and theoretical calculations can provide a comprehensive picture of the structure-property relationships, guiding the design of new materials with specific photophysical characteristics. rsc.orgrsc.org

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Femtosecond Transient Absorption | Excited-state dynamics, energy transfer pathways, ICT state formation | Understanding the fundamental processes governing its photophysical behavior in materials. nih.govnih.govnih.gov |

| Time-Resolved Fluorescence | Fluorescence lifetimes, dynamics of monomer and aggregate emission | Characterizing the emissive properties and understanding quenching mechanisms. kaust.edu.sarsc.orgresearchgate.net |

| Circular Dichroism Spectroscopy | Chiral properties of aggregates | Investigating the self-assembly and supramolecular structures of its derivatives. mdpi.com |

| Computational Modeling (DFT/TD-DFT) | Electronic structure, HOMO/LUMO levels, simulated spectra | Predicting properties and guiding the rational design of new functional materials. frontiersin.orgmdpi.com |

Rational Design of Next-Generation Materials with Tailored Optoelectronic Performance

The modular nature of D-π-A systems, where this compound can serve as a potent electron-accepting core, offers vast possibilities for the rational design of next-generation materials with tailored optoelectronic properties. mdpi.comrsc.orgresearchgate.net The ethynyl (B1212043) linker provides a rigid and electronically coupled bridge between the benzoxadiazole acceptor and various donor units.

By systematically varying the electron-donating strength of the donor moiety and the nature of the π-conjugated system, the HOMO-LUMO energy gap, absorption and emission wavelengths, and charge transport characteristics can be precisely tuned. nih.govresearchgate.netrsc.org This tunability is critical for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). For instance, incorporating stronger electron-donating groups can lead to a red-shift in the emission spectrum, enabling the development of emitters spanning the visible and even near-infrared regions. rsc.org

In the context of OLEDs, the design of molecules that exhibit high photoluminescence quantum yields (PLQY) and efficient exciton (B1674681) utilization is a key objective. nih.govrsc.org Materials based on benzothiadiazole, a close structural analog of benzoxadiazole, have demonstrated external quantum efficiencies (EQE) exceeding the theoretical limit for conventional fluorescence, suggesting the harvesting of triplet excitons. rsc.org Similar strategies can be applied to this compound-based emitters.